molecular formula C18H15N3O4 B2691008 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 897617-40-2

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2691008
CAS No.: 897617-40-2
M. Wt: 337.335
InChI Key: LBUWRPSGPKQBAA-UHFFFAOYSA-N
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Description

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]pyrimidine core fused with a benzodioxole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The benzodioxole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and benzodioxole-containing molecules. Examples include:

  • Pyrido[1,2-a]pyrimidine-4-one derivatives
  • Benzodioxole-5-carboxamide analogs

Uniqueness

What sets N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide apart is its unique combination of the pyrido[1,2-a]pyrimidine and benzodioxole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrido-pyrimidine moiety and a benzodioxole group. The molecular formula is C15H14N2O4C_{15}H_{14}N_2O_4, with a molecular weight of approximately 286.28 g/mol. Its structural components suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have demonstrated IC50 values in the micromolar range against different cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies reveal that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines (J774A.1). This suggests that the compound may modulate inflammatory responses effectively.

Activity Mechanism Reference
AnticancerInhibition of cell proliferation and apoptosis
Anti-inflammatoryInhibition of IL-6 and TNF-α production

The biological activities of this compound are attributed to several mechanisms:

  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulating Signaling Pathways : It appears to affect key signaling pathways such as NF-kB, which plays a crucial role in inflammation and immune responses.

Case Studies

In a recent study involving the synthesis and biological evaluation of related compounds, researchers found that specific derivatives exhibited promising anti-inflammatory effects comparable to established drugs. For example:

  • Study on Derivatives : A series of 28 derivatives were synthesized and tested for their ability to inhibit LPS-induced cytokine release. One notable derivative showed significant inhibition rates (up to 70%) for IL-6 and TNF-α production in vitro .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10-4-3-7-21-16(10)19-11(2)15(18(21)23)20-17(22)12-5-6-13-14(8-12)25-9-24-13/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUWRPSGPKQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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